![molecular formula C20H15F3O3S B2412976 1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol CAS No. 303152-06-9](/img/structure/B2412976.png)
1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol, also known as FFPE, is a fluorinated organic compound that has a wide range of applications in scientific research. It is an important building block in organic synthesis and is used in many biochemical reactions and processes. FFPE is also used as a solvent for a variety of materials, including polymers, proteins, and enzymes, as well as for the extraction of natural products. It is also commonly used in the production of pharmaceuticals and other medical products.
Aplicaciones Científicas De Investigación
Fuel Cell Applications
- Sulfonated Poly(arylene Ether Sulfone) Block Copolymers : These copolymers, synthesized using Bis(4-fluorophenyl)sulfone (FPS) and other comonomers, demonstrate high proton conductivity and mechanical properties, making them suitable for fuel cell applications (Bae, Miyatake, & Watanabe, 2009).
Polymer Synthesis
Carboxylated Poly(ether sulfone)s : The copolymerization of 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid with bis(4-hydroxyphenyl)sulfone results in carboxylated poly(ether sulfone)s, highlighting the role of bis(4-fluorophenyl)sulfone in polymer synthesis (Weisse, Keul, & Höcker, 2001).
Bisphenol Monomer in Poly(arylene ether sulfone)s : A novel bisphenol monomer, synthesized using a masked grafting site containing 4-fluorophenyl sulfide groups, is used for the creation of poly(arylene ether sulfone)s with potential applications in fuel cells (Li, Ding, Robertson, & Guiver, 2006).
Magnetic Resonance and Mass Spectrometry Analysis : The use of α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol in magnetic resonance and mass spectrometry provides insights into the conformational analysis of similar chemical compounds (Diaz, Marchione, Boyle, & Foris, 2020).
Electrochemical Applications
- Poly(3-(4-fluorophenyl)thiophene) in Ionic Liquids : Electrochemical polymerization of compounds related to 4-fluorophenyl thiophene results in electroactive polymers, emphasizing the utility of fluorophenyl derivatives in electrochemical applications (Naudin, Ho, Branchaud, Breau, & Bélanger, 2002).
Proton Exchange Membranes
Poly(arylene ether sulfone) with Flexible Acid Side Chains : These polymers, based on monomers synthesized using bis(4-fluorophenyl)sulfone, show high proton conductivity and low methanol permeability, suitable for proton exchange membranes in fuel cells (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).
Removal of Ortho Isomer in Pharmaceutical Intermediate : The use of sulfonation for removing undesired isomers in the synthesis of pharmaceutical intermediates, where 4,4-Bis(4-fluorophenyl) butanoic acid is a key component (Fan, 1990).
Synthesis of Polymer Electrolyte Membrane : Incorporation of sulfonated bis(4-fluorophenyl) phenyl phosphine oxide in polymer electrolyte membranes for fuel cells showcases the versatility of fluorophenyl derivatives (Yoo, Nahm, & Yoo, 2016).
Carbohydrate Chemistry
- Protection of Hydroxyl Groups : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, used for the protection of hydroxyl groups in carbohydrate chemistry, is synthesized and evaluated for its efficacy (Spjut, Qian, & Elofsson, 2010).
Polymerization Processes
- Multicomponent Polymerization : Utilizing components like disulfonyl azide and 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, which can include fluorophenyl derivatives, illustrates the potential for creating functional polymers through green chemistry approaches (Deng, Han, Zhao, Kwok, Lam, & Tang, 2016).
Propiedades
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-27(25,26)19-11-9-18(23)10-12-19/h1-12,24H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKAEEGABOZESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide](/img/structure/B2412894.png)
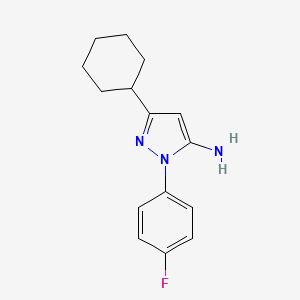
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2412896.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2412897.png)
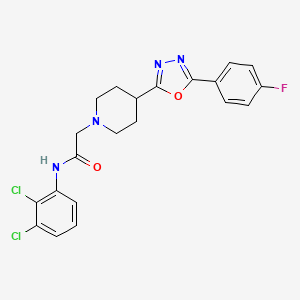
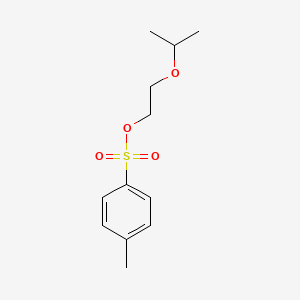
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)
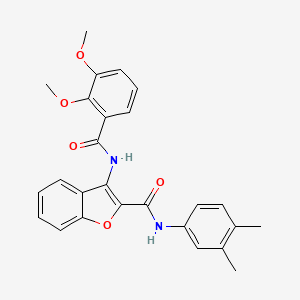
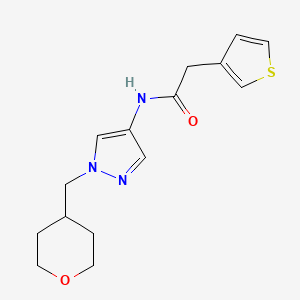
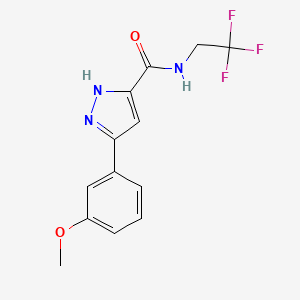
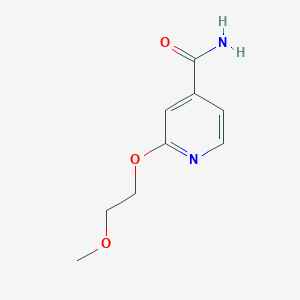
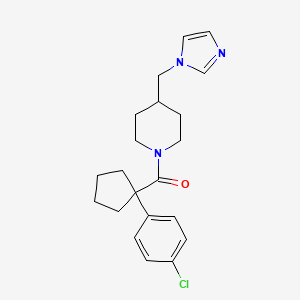
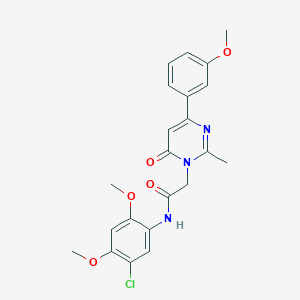
![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)